4-Bromo-2-ethoxy-6-fluorophenol
Description
4-Bromo-2-ethoxy-6-fluorophenol (C₈H₇BrFO₂) is a halogenated phenolic compound featuring a bromine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 6-position of the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The ethoxy group enhances lipophilicity, while the fluorine and bromine atoms contribute to electron-withdrawing effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
Molecular Formula |
C8H8BrFO2 |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-6-fluorophenol |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 |
InChI Key |
MVGCLBHIRHMEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-6-fluorophenol can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-6-fluorophenol. This reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: Organoboron reagents and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-ethoxy-6-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its halogenated structure may enhance the biological activity and stability of the resulting compounds.
Medicine: Research into its potential as a precursor for drug development is ongoing. The presence of bromine and fluorine atoms can influence the pharmacokinetic properties of the drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-6-fluorophenol depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its halogenated structure may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-bromo-2-ethoxy-6-fluorophenol, differing in substituents, functional groups, or molecular frameworks. Key comparisons are summarized in Table 1.
Table 1: Comparison of this compound with Analogues
Substituent Effects on Reactivity and Solubility
- Halogen Position: Bromine at the 4-position (as in the target compound) directs electrophilic substitution to the ortho and para positions. In contrast, 2-bromo-4'-methoxyacetophenone (CAS 2632-13-5) has bromine at the 2-position, which sterically hinders certain reactions .
- Functional Groups: Replacing the phenol -OH with a boronic acid (as in 4-bromo-2-ethoxy-6-fluorophenylboronic acid) enables cross-coupling reactions but reduces acidity . Conversely, ester derivatives (e.g., ethyl 5-bromo-2-fluorobenzoate) exhibit higher lipophilicity, favoring membrane permeability in drug design .
Thermal and Chemical Stability
- The trifluoropropyl group in 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide increases thermal stability due to the strong C-F bonds, whereas the ethoxy group in the target compound may undergo hydrolysis under acidic conditions .
Biological Activity
4-Bromo-2-ethoxy-6-fluorophenol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a halophenol characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrFO2 |
| Molecular Weight | 235.05 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H8BrFO2/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)Br)F)O |
The biological activity of this compound is influenced by its unique halogenated structure. The presence of bromine and fluorine atoms enhances its interaction with biological targets such as enzymes and receptors. This compound may act through various mechanisms, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structure allows for interaction with various receptors, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Similar to other phenolic compounds, it may induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that halogenated phenols can induce apoptosis in cancer cell lines by promoting ROS production and disrupting cellular homeostasis . The specific effects of this compound on cancer cells remain under investigation but suggest potential as a lead compound in cancer therapy.
Antiviral Activity
Phenolic compounds have been recognized for their antiviral properties. A study highlighted that certain phenolic derivatives bind to viral proteases and inhibit their activity, which could be a mechanism applicable to this compound . This suggests that further exploration into its antiviral capabilities against viruses like SARS-CoV-2 could be warranted.
Case Study 1: Anticancer Activity
A study examined the effects of various halogenated phenols on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through ROS-mediated pathways. While specific data on this compound was not detailed, the findings support its potential use in anticancer drug development.
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction of phenolic compounds with specific enzymes involved in metabolic processes. The study found that brominated phenols could inhibit certain enzymes, thereby affecting metabolic pathways critical for cancer cell survival. This aligns with the expected biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
